N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide
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Overview
Description
This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of recent research due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved several steps, including reactions with L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, and POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using NMR, IR, and elemental analysis . For instance, the NMR data for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were reported as follows: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity. It has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has been studied for its anticancer activity. Specifically, it has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests its potential use in cancer treatment.
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This indicates its potential use in combating oxidative stress-related diseases.
Toxicity Studies
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This is important for assessing the environmental impact of the compound.
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of the compound with receptor using Schrodinger v11.5 . This helps in understanding the interaction of the compound with biological targets and can aid in rational drug design.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . This provides a computational approach to predict the biological activity of the compound.
Mechanism of Action
Mode of Action
The presence of a 1,2,4-triazole ring and a sulfanylidene group could potentially enable the compound to act as a hydrogen bond donor or acceptor, influencing its interaction with biological targets .
Biochemical Pathways
Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects
Pharmacokinetics
The presence of multiple ethoxy groups could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it is plausible that it may exert a range of biological effects. Compounds with similar structures have been associated with antimicrobial, antifungal, and antitumor activities .
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O4S/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)24-13-19-25-26-22(32)27(19)16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,28)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHFWGQETQOILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide |
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